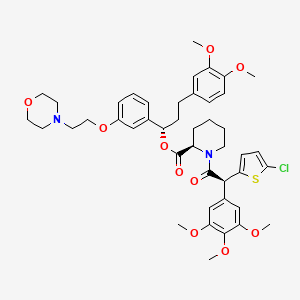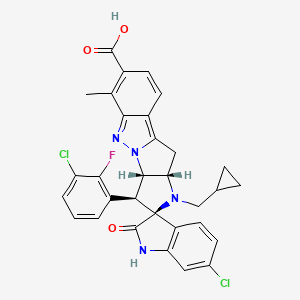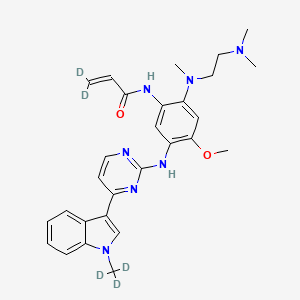![molecular formula C20H24N4O2 B10856523 4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B10856523.png)
4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 4g, identified by the PubMed ID 30893553, is a synthetic organic compound that functions as a Bruton tyrosine kinase inhibitor. It was discovered during the same structure-activity relationship campaign as branebrutinib . Bruton tyrosine kinase is a crucial enzyme in the signaling pathways of B cells, making inhibitors of this enzyme valuable in the treatment of various B cell-related diseases.
準備方法
The synthesis of compound 4g involves several steps, starting with the preparation of the core indole structure. The synthetic route includes the following key steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with various substituents, including the attachment of a piperidine ring and a but-2-ynoylamino group.
Final Assembly: The final compound is assembled by coupling the functionalized indole core with the appropriate carboxamide group under specific reaction conditions.
Industrial production methods for compound 4g would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Compound 4g undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and indole rings, to form various analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Compound 4g has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its effects on B cell signaling pathways.
Biology: Employed in biological studies to understand the role of Bruton tyrosine kinase in immune cell function and its potential as a therapeutic target.
Medicine: Investigated for its potential therapeutic applications in treating B cell-related diseases, such as certain types of leukemia and lymphoma.
Industry: Utilized in the development of new pharmaceuticals targeting Bruton tyrosine kinase.
作用機序
化合物 4gは、ブルトンチロシンキナーゼを阻害することによって効果を発揮します。 この機序は、化合物と酵素の活性部位への結合を伴い、それにより酵素のリン酸化とその後の活性化が阻止されます。 この阻害は、B細胞の生存と増殖に不可欠なシグナル伝達経路を混乱させます。 関与する分子標的と経路には、B細胞受容体シグナル伝達経路と、ホスホリパーゼCガンマ2や核因子カッパBなどの下流のエフェクターが含まれます .
6. 類似の化合物との比較
化合物 4gは、ブルトンチロシンキナーゼ阻害剤としての高い効力と選択性においてユニークです。 類似の化合物には、以下のものがあります。
ブラーネブルチニブ: 同じ構造活性相関キャンペーンで発見された別のブルトンチロシンキナーゼ阻害剤です。
イブルチニブ: B細胞悪性腫瘍の治療に臨床的に使用されているよく知られたブルトンチロシンキナーゼ阻害剤です。
アカラブルチニブ: 化学構造は異なるが、作用機序は類似した、臨床的に使用されている別のブルトンチロシンキナーゼ阻害剤です。
これらの化合物と比較して、化合物 4gは、ブルトンチロシンキナーゼの体内における迅速な不活性化と、オフターゲット効果の低減の可能性という点で、明確な利点を提供します .
類似化合物との比較
Compound 4g is unique in its high potency and selectivity as a Bruton tyrosine kinase inhibitor. Similar compounds include:
Branebrutinib: Another Bruton tyrosine kinase inhibitor discovered in the same structure-activity relationship campaign.
Ibrutinib: A well-known Bruton tyrosine kinase inhibitor used clinically for the treatment of B cell malignancies.
Acalabrutinib: Another clinically used Bruton tyrosine kinase inhibitor with a different chemical structure but similar mechanism of action.
Compared to these compounds, compound 4g offers distinct advantages in terms of its rapid in vivo inactivation of Bruton tyrosine kinase and its potential for reduced off-target effects .
特性
分子式 |
C20H24N4O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-6-17(25)23-14-7-5-10-24(11-14)16-9-8-15(20(21)26)19-18(16)12(2)13(3)22-19/h8-9,14,22H,5,7,10-11H2,1-3H3,(H2,21,26)(H,23,25)/t14-/m0/s1 |
InChIキー |
FINWLFMFLDVOFY-AWEZNQCLSA-N |
異性体SMILES |
CC#CC(=O)N[C@H]1CCCN(C1)C2=C3C(=C(NC3=C(C=C2)C(=O)N)C)C |
正規SMILES |
CC#CC(=O)NC1CCCN(C1)C2=C3C(=C(NC3=C(C=C2)C(=O)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)

![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)

![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)
![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)
![(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10856527.png)
